乌头次碱阿霉素

描述

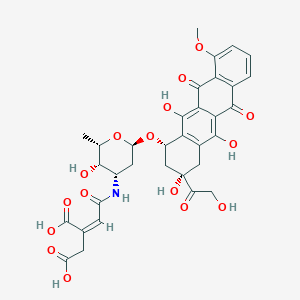

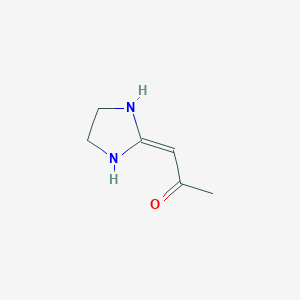

Aconityldoxorubicin is a derivative of Doxorubicin, a well-known chemotherapeutic agent . Doxorubicin is used to treat various types of cancers including those affecting the breast, bladder, kidneys, ovaries, thyroid, stomach, lungs, bones, nerve tissues, joints, and soft tissues . It is also used to treat Hodgkin lymphoma, non-Hodgkin lymphoma, and certain types of leukemia .

Synthesis Analysis

The synthesis of Aconityldoxorubicin involves the reaction of Doxorubicin with cis-aconitic-anhydride . Two isomers of cis-aconytil-daunomycin (cAD) were isolated after the reaction . The structure of the isomers was identified by MS-spectroscopy and 1H and 13C NMR experiments .

科学研究应用

淋巴瘤患者蒽环类药物引起的心脏毒性的现代治疗:本研究讨论了在淋巴瘤治疗中使用非脂质体阿霉素 (NPLD)。已发现 NPLD 在保持临床疗效的同时降低心脏毒性。该研究还强调了在化疗期间进行生物标志物监测以早期发现心脏损伤和预防左心室射血分数恶化策略的重要性 (Olivieri 等人,2017).

附子炮制品的单步解毒产物的心脏功能评估:本研究调查了附子炮制品的解毒产物,该产物在亚洲国家作为心脏药物已有一千多年的历史。该产物在治疗心力衰竭方面显示出前景,并可能为附子类产品的临床应用带来新的启示 (He 等人,2018).

基于叶酸偶联牛血清白蛋白的 pH 敏感型阿霉素前药用于肿瘤靶向给药:这项研究开发了一种叶酸-牛血清白蛋白-阿霉素前药,旨在降低阿霉素对正常细胞的非特异性毒性,同时增强其对肿瘤的治疗效果。该前药使用 pH 敏感连接子在溶酶体的酸性环境中释放阿霉素,从而提供靶向的癌症治疗,减少副作用 (Du 等人,2013).

附子炮制品联合生姜根对大鼠阿霉素诱发慢性心力衰竭的心脏保护作用:本研究探讨了附子炮制品联合生姜根治疗大鼠阿霉素诱发慢性心力衰竭的作用。与单一使用相比,该组合显示出更好的治疗效果,可能为减轻阿霉素引起的心脏毒性提供一种新的方法 (Wen 等人,2019).

未来方向

While specific future directions for Aconityldoxorubicin are not mentioned in the search results, the use of Doxorubicin in modern cancer therapy is highlighted . The future for the continued use of Doxorubicin clinically against cancer looks set to be prolonged, provided certain enhancements are made to its chemistry, delivery, and toxicity .

属性

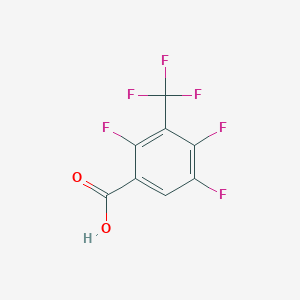

IUPAC Name |

(2Z)-2-[2-[[(2S,3S,4S,6R)-3-hydroxy-2-methyl-6-[[(1S,3S)-3,5,12-trihydroxy-3-(2-hydroxyacetyl)-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl]oxy]oxan-4-yl]amino]-2-oxoethylidene]butanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H33NO16/c1-12-27(40)16(34-20(37)6-13(32(45)46)7-21(38)39)8-22(49-12)50-18-10-33(47,19(36)11-35)9-15-24(18)31(44)26-25(29(15)42)28(41)14-4-3-5-17(48-2)23(14)30(26)43/h3-6,12,16,18,22,27,35,40,42,44,47H,7-11H2,1-2H3,(H,34,37)(H,38,39)(H,45,46)/b13-6-/t12-,16-,18-,22-,27+,33-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XULUYSQCLZAMJZ-DZMFYADZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)NC(=O)C=C(CC(=O)O)C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)NC(=O)/C=C(/CC(=O)O)\C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H33NO16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

699.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

114390-31-7 | |

| Record name | Aconityldoxorubicin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0114390317 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3,7-Bis[(acetyloxy)methyl]-2,8-dimethoxy-4,6-dipropylpyrido[3,2-g]quinoline-5,10-dione](/img/structure/B58512.png)

![6-Fluoro-7-(piperazin-1-yl)-9-cyclopropylisothiazolo[5,4-b]quinoline-3,4(2H,9H)-dione](/img/structure/B58513.png)

![N-[4-[1-[2-(6-methylpyridin-2-yl)ethyl]piperidine-4-carbonyl]phenyl]methanesulfonamide](/img/structure/B58527.png)

![2-(tert-Butyl)-6-(5-chloro-2H-benzo[d][1,2,3]triazol-2-yl)-4-vinylphenol](/img/structure/B58531.png)